2,6-Dichlorotoluene

概要

説明

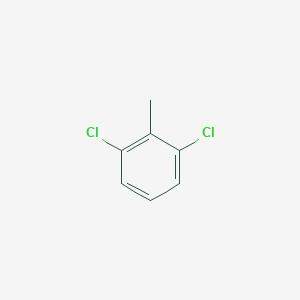

2,6-Dichlorotoluene (C₇H₆Cl₂, molecular weight: 161.03 g/mol) is a chlorinated aromatic hydrocarbon with the IUPAC name 1,3-dichloro-2-methylbenzene. Its structure features a toluene backbone substituted with chlorine atoms at the 2- and 6-positions of the benzene ring (Figure 1). Key identifiers include:

The molecule exhibits a planar aromatic system with nine non-hydrogen bonds, six aromatic bonds, and a six-membered ring. Spectroscopic studies (FTIR, FT-Raman, NMR) confirm its vibrational modes and dynamic behavior, particularly the methyl group’s rotational diffusion and anisotropic molecular motion .

準備方法

Synthetic Routes and Reaction Conditions: 2,6-Dichlorotoluene can be synthesized through several methods:

Chlorination of Toluene: This involves the direct chlorination of toluene in the presence of catalysts such as aluminum chloride, ferric chloride, or zinc chloride.

Sandmeyer Reaction: This method involves the diazotization of 2-amino-6-chlorotoluene followed by chlorination.

Chlorination and Dealkylation: This involves the chlorination of 4-tert-butyltoluene or 3,5-di-tert-butyltoluene followed by dealkylation.

Industrial Production Methods:

Catalytic Chlorination: Industrially, this compound is produced by the catalytic chlorination of 2-chlorotoluene using gaseous chlorine.

Directional Chlorination: Another method involves the directional chlorination of 2-chlorotoluene using a specific catalyst to control the reaction and obtain the desired product.

Types of Reactions:

Substitution Reactions: this compound undergoes substitution reactions where the chlorine atoms can be replaced by other functional groups.

Oxidation Reactions: It can be oxidized to form 2,6-dichlorobenzaldehyde or 2,6-dichlorobenzoic acid.

Reduction Reactions: Reduction of this compound can lead to the formation of 2,6-dichlorotoluidine.

Common Reagents and Conditions:

Chlorination: Chlorine gas in the presence of catalysts such as aluminum chloride or ferric chloride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

- 2,6-Dichlorobenzaldehyde

- 2,6-Dichlorobenzoic Acid

- 2,6-Dichlorotoluidine

科学的研究の応用

Industrial Applications

2.1 Agrochemicals

One of the primary applications of 2,6-dichlorotoluene is as an intermediate in the production of agrochemicals, including herbicides and insecticides. The compound serves as a building block for various active ingredients that control pests and weeds effectively. For instance, DCT is utilized in synthesizing chlorinated herbicides that target specific plant species while minimizing impact on non-target flora .

2.2 Pharmaceuticals

DCT is also significant in pharmaceutical synthesis. It acts as an intermediate in the production of several active pharmaceutical ingredients (APIs). The compound's structure allows for the introduction of various functional groups that are essential for biological activity. Mechanochemical methods have been explored to enhance the efficiency of synthesizing these compounds, reducing solvent use and improving reaction yields .

2.3 Fine Chemicals

In addition to its roles in agrochemicals and pharmaceuticals, this compound is employed in producing dyes and pigments. Its chlorinated structure can enhance the stability and color properties of dye formulations, making it a preferred choice in certain applications .

Safety and Environmental Considerations

While this compound has numerous industrial applications, safety and environmental concerns must be addressed. Toxicological studies indicate that DCT exhibits moderate toxicity with potential effects on liver and kidney function upon repeated exposure. However, its risk profile suggests low potential for significant environmental impact when handled properly .

Table 1: Toxicity Data for this compound

| Endpoint | Value | Remarks |

|---|---|---|

| Oral LD50 (Rats) | >2000 mg/kg | Low acute toxicity |

| NOEL (Repeated Dose) | 30 mg/kg/day | Observed histopathological changes |

| NOEL (Reproductive Toxicity) | 100 mg/kg/day | Maternal toxicity observed |

| PNEC (Aquatic Organisms) | 0.0032 mg/L | Based on chronic toxicity data |

Case Studies

4.1 Mechanochemical Synthesis

A recent study highlighted the use of mechanochemical methods for synthesizing fine chemicals using DCT as a model substrate. This approach demonstrated significant reductions in solvent usage while maintaining high reaction efficiency and product quality . The findings suggest that mechanochemistry can be a viable alternative for large-scale production in pharmaceutical manufacturing.

4.2 Production Method Improvements

Innovations in the production processes for this compound have focused on enhancing yield while reducing environmental impact. For example, a patented method involving directional chlorination has shown promise in achieving higher purity levels with fewer by-products compared to traditional methods . These advancements not only improve economic viability but also align with green chemistry principles.

作用機序

The mechanism of action of 2,6-dichlorotoluene involves its interaction with various molecular targets and pathways:

- Chlorination: The chlorine atoms in this compound make it reactive towards nucleophiles, leading to substitution reactions.

- Oxidation: The methyl group can be oxidized to form aldehydes or acids, which can further participate in various biochemical reactions.

- Reduction: The compound can be reduced to form amines, which are important intermediates in the synthesis of pharmaceuticals .

類似化合物との比較

Catalytic Chlorination

- FeCl₃-Catalyzed Chlorination : Chlorination of p-toluenesulfonic acid with Cl₂ at 60°C for 5 hours yields 56.7% selectivity for 2,6-dichlorotoluene .

- Light- and PCl₅-Assisted Chlorination : Reaction of toluene with Cl₂ under light at 50–250°C produces 2,6-dichlorobenzyl chloride intermediates, which are hydrolyzed to 2,6-dichlorobenzaldehyde .

Catalytic Hydrodechlorination

Pd/Al-silicate catalysts selectively hydrodechlorinate polychlorotoluenes (e.g., 2,3,6-trichlorotoluene) to this compound with 45% selectivity and minimal 2,5-dichlorotoluene impurity (ratio 46.3:1) .

Comparison with Similar Compounds

Structural and Spectral Differences

Industrial Utility

| Compound | Primary Use | Market Demand | Key Advantage |

|---|---|---|---|

| This compound | Agrochemicals, drugs | High | High selectivity in ammoxidation |

| 2,4-Dichlorotoluene | Pesticides, solvents | Moderate | Cost-effective chlorination |

| 2,5-Dichlorotoluene | Drug intermediates | Low | Limited separation feasibility |

Data from

生物活性

2,6-Dichlorotoluene (2,6-DCT), with the CAS Number 118-69-4, is a chlorinated aromatic hydrocarbon that has garnered attention due to its applications in industrial processes and potential environmental impacts. This article explores the biological activity of 2,6-DCT, focusing on its toxicity, reproductive effects, and environmental interactions.

2,6-DCT is primarily used as an intermediate in the synthesis of agricultural chemicals, pharmaceuticals, and dyes. It is derived from the chlorination of toluene and exists alongside other dichlorotoluene isomers. Its chemical structure allows it to participate in various chemical reactions, making it valuable in industrial applications.

Acute Toxicity

Acute exposure to 2,6-DCT can lead to irritation of mucous membranes, skin, and eyes. The oral LD50 (lethal dose for 50% of the population) values are reported to be relatively high, indicating moderate toxicity. For example, studies have indicated LD50 values exceeding 2000 mg/kg in rats for related dichlorotoluene compounds .

Repeated Dose Toxicity

In repeated dose studies conducted on Sprague-Dawley rats, significant findings were observed:

- Histopathological Changes : Liver and kidney damage was noted at doses of 300 mg/kg/day and higher. Histopathological examinations revealed hypertrophy of hepatocytes and increased eosinophilic bodies in kidneys .

- No Observed Effect Levels (NOELs) : The NOEL for repeated dose toxicity was determined to be 30 mg/kg/day, while for reproductive toxicity it was found to be 100 mg/kg/day .

Reproductive and Developmental Toxicity

The reproductive toxicity of 2,6-DCT has been assessed through combined repeat dose and reproductive/developmental toxicity studies. Maternal toxicity was observed at higher doses, with histopathological changes in the liver and kidneys also affecting reproductive outcomes . The risk assessment indicates a low potential risk for consumers and workers due to high margins of safety calculated from exposure scenarios.

Genotoxicity

2,6-DCT has been evaluated for genotoxic effects using bacterial tests and chromosomal aberration assays. Results demonstrated that it is not mutagenic in these tests, suggesting a lower risk for genetic damage compared to other compounds within its class .

Bioconcentration Potential

The bioconcentration factor (BCF) for 2,6-DCT is considered moderate. This indicates that while it can accumulate in aquatic organisms, current assessments suggest that its environmental impact is low due to low predicted environmental concentrations (PEC) relative to predicted no-effect concentrations (PNEC) .

Aquatic Toxicity

Toxicity assessments indicate that while 2,6-DCT may pose some risk to aquatic life (e.g., Daphnia), the PEC/PNEC ratio remains below 1 under local exposure scenarios. This suggests that the chemical's impact on aquatic ecosystems is currently minimal .

Mechanochemical Applications

Recent studies have explored the use of mechanochemistry involving 2,6-DCT as a model substrate for sustainable chemical manufacturing processes. Mechanochemical methods have been shown to enhance selectivity and yield in various reactions involving dichlorotoluenes .

Synthesis Innovations

Innovative methods for synthesizing 2,6-DCT have also been developed using directional chlorination techniques that optimize purity and yield while minimizing by-products . These advancements highlight the compound's relevance in both industrial applications and environmental sustainability efforts.

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis routes for 2,6-dichlorotoluene, and how do their yields compare?

- Methodological Answer : Key methods include:

- Catalytic hydrodechlorination of polychlorotoluenes using Pd/Al-silicate catalysts, achieving high selectivity (>90%) by minimizing 2,5-isomer contamination .

- Chlorination of p-toluenesulfonic acid , yielding this compound via desulfonation, with purity >99% .

- Recycling tert-butyl chloride in toluene chlorination, achieving 76.4% yield and 98% solvent recovery .

Comparative studies suggest Pd-catalyzed hydrodechlorination offers superior selectivity for academic-scale synthesis .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy identifies chlorine substitution patterns (e.g., aromatic proton splitting in 2,6-positions) .

- Mass spectrometry confirms molecular weight (161.03 g/mol) and fragmentation patterns .

- IR spectroscopy detects C-Cl stretching vibrations (~550–600 cm⁻¹) and aromatic C-H bonds .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to volatility (boiling point: 196–198°C) and toxicity (R22/R23 risk codes) .

- Monitor vapor density (1.28 g/cm³) to avoid flammable mixtures (flash point: 82°C) .

- Store in sealed containers away from oxidizers, referencing HSDB guidelines .

Advanced Research Questions

Q. How can computational chemistry optimize the design of this compound-based catalysts?

- Methodological Answer :

- Quantum chemical calculations (e.g., DFT) model electronic effects of chlorine substituents, predicting regioselectivity in reactions .

- QSPR/neural networks correlate molecular descriptors (e.g., Cl electronegativity, steric hindrance) with catalytic activity in HPPD enzyme inhibition .

Q. What strategies resolve data contradictions in isomer ratios during this compound synthesis?

- Methodological Answer :

- GC-MS with chiral columns separates 2,5- and 2,6-isomers, which co-elute in standard setups due to similar boiling points (~200°C) .

- Kinetic studies compare hydrodechlorination rates: 2,4- and 2,5-isomers react faster than 2,6-isomers over Pd/Al-silicate, reducing contamination .

Q. How do steric effects influence the biochemical pathways of this compound derivatives in herbicide development?

- Methodological Answer :

- In Tolpyralate synthesis , steric hindrance from 2,6-Cl groups enhances HPPD enzyme inhibition by disrupting substrate binding .

- Molecular docking simulations validate interactions between this compound derivatives and HPPD active sites .

Q. What advanced separation techniques address challenges in purifying this compound from industrial byproducts?

- Methodological Answer :

- Fractional crystallization exploits solubility differences in hexane/ethanol mixtures, achieving >99% purity .

- Reactive distillation integrates in-situ hydrodechlorination to remove trichlorotoluene impurities .

Q. Methodological Notes

- Experimental Design : Prioritize Pd/Al-silicate catalysts for isomer-selective synthesis .

- Data Validation : Cross-reference NMR/GC-MS results with computational models to resolve structural ambiguities .

- Safety Compliance : Adopt HSDB and ILO-WHO ICSC guidelines for handling volatile chlorinated compounds .

特性

IUPAC Name |

1,3-dichloro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEDNTFWIHCBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040697 | |

| Record name | 2,6-Dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 2.8 deg C; [eChemPortal: SIDSUNEP] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,6-Dichlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

198 °C @ 760 mm Hg, 198 °C | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

82 °C | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in chloroform, Insoluble in water., Solubility in water, g/100ml at 25 °C: (very poor) | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1268.6 kg/cu m @ 20 °C, Liquid density = 1.254 g/cu cm at 20 °C, 1.28 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.35 [mmHg], Vapor pressure, Pa at 25 °C: 34 | |

| Record name | 2,6-Dichlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

118-69-4 | |

| Record name | 2,6-Dichlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-dichloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVM09757WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

25.8 °C, 2.8 °C | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1728 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。